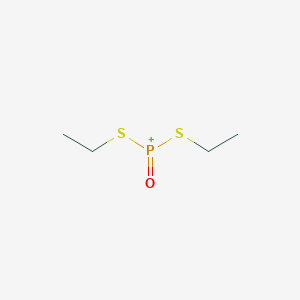
Phosphonodithioic acid, S,S-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonodithioic acid, S,S-diethyl ester is an organophosphorus compound with the molecular formula C4H11OPS2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of phosphorus, sulfur, and oxygen atoms in its structure.
Preparation Methods
Phosphonodithioic acid, S,S-diethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus pentasulfide (P2S5) with ethanol (C2H5OH). The reaction proceeds as follows:
P2S5+4C2H5OH→2(C2H5O)2PS2H+H2S
This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to isolate the compound.
Chemical Reactions Analysis
Phosphonodithioic acid, S,S-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonodithioic acid derivatives.
Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.
Substitution: The ester group can be substituted with other functional groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonodithioic acid, S,S-diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonodithioic acid, S,S-diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phosphonodithioic acid, S,S-diethyl ester can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Diethyl dithiophosphoric acid: Another related compound with similar uses in industry and research.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and applications compared to other similar compounds.
Properties
CAS No. |
132254-34-3 |
|---|---|
Molecular Formula |
C4H10OPS2+ |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
bis(ethylsulfanyl)-oxophosphanium |
InChI |
InChI=1S/C4H10OPS2/c1-3-7-6(5)8-4-2/h3-4H2,1-2H3/q+1 |
InChI Key |
IAQHFQXTNCTDJM-UHFFFAOYSA-N |
Canonical SMILES |
CCS[P+](=O)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




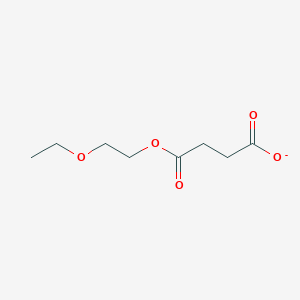
![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)

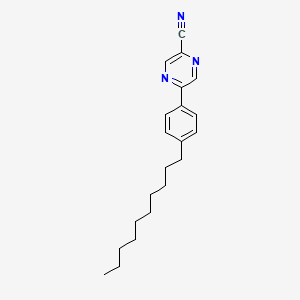

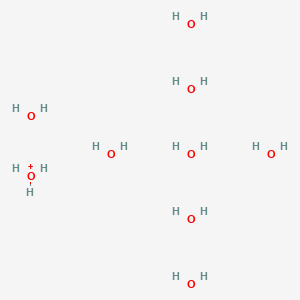
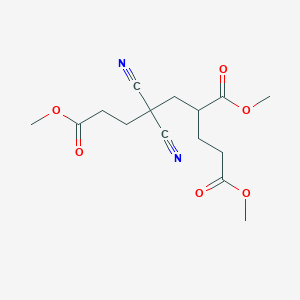

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
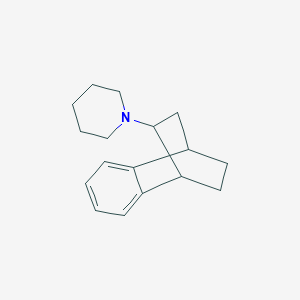
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
